Cas no 15029-37-5 (2-cyano-N-cyclopropylacetamide)

2-cyano-N-cyclopropylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,2-cyano-N-cyclopropyl-

- 2-Cyano-N-cyclopropylacetamide

- 2-CYANO-N-CYCLOPROPYL-ACETAMIDE

- Albb-008504

- 2-cyano-N-cyclopropyl-ethanamide

- AKOS000115199

- MFCD02176352

- Enamine_002956

- LS-02929

- RDHCFMIWCSJGJM-UHFFFAOYSA-N

- EN300-01389

- FT-0679378

- SCHEMBL1963069

- DTXSID30366782

- 15029-37-5

- F78730

- N-(cyclopropyl)-2-cyanoacetamide

- Z56837079

- Acetamide, 2-cyano-N-cyclopropyl-

- HMS1402G08

- CS-0307501

- DTXCID40317821

- STK409100

- 2-cyano-N-cyclopropylacetamide

-

- MDL: MFCD02176352

- インチ: InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9)

- InChIKey: RDHCFMIWCSJGJM-UHFFFAOYSA-N

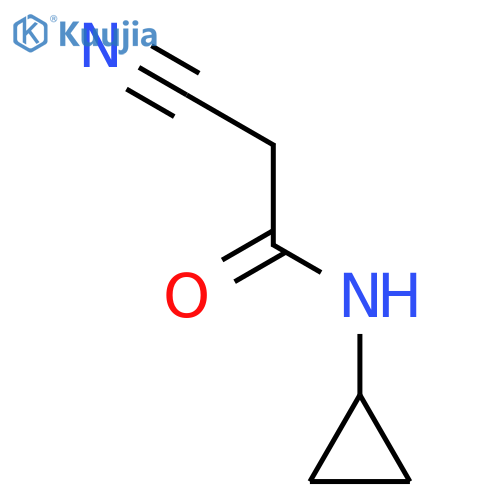

- ほほえんだ: N#CCC(NC1CC1)=O

計算された属性

- せいみつぶんしりょう: 124.06374

- どういたいしつりょう: 124.063663

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 52.9

じっけんとくせい

- 密度みつど: 1.14

- ふってん: 363.7°Cat760mmHg

- フラッシュポイント: 173.8°C

- 屈折率: 1.491

- PSA: 52.89

2-cyano-N-cyclopropylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-01389-0.25g |

2-cyano-N-cyclopropylacetamide |

15029-37-5 | 95% | 0.25g |

$82.0 | 2023-05-03 | |

| Enamine | EN300-01389-2.5g |

2-cyano-N-cyclopropylacetamide |

15029-37-5 | 95% | 2.5g |

$260.0 | 2023-05-03 | |

| Fluorochem | 075694-10g |

2-Cyano-N-cyclopropyl-acetamide |

15029-37-5 | 10g |

£858.00 | 2022-03-01 | ||

| 1PlusChem | 1P001MY3-500mg |

Acetamide, 2-cyano-N-cyclopropyl- |

15029-37-5 | 97% | 500mg |

$92.00 | 2023-12-21 | |

| 1PlusChem | 1P001MY3-5g |

Acetamide, 2-cyano-N-cyclopropyl- |

15029-37-5 | 97% | 5g |

$566.00 | 2025-02-19 | |

| 1PlusChem | 1P001MY3-1g |

Acetamide, 2-cyano-N-cyclopropyl- |

15029-37-5 | 97% | 1g |

$183.00 | 2025-02-19 | |

| Enamine | EN008-7120-2.5g |

2-cyano-N-cyclopropylacetamide |

15029-37-5 | 95% | 2.5g |

$260.0 | 2023-10-28 | |

| Enamine | EN008-7120-0.05g |

2-cyano-N-cyclopropylacetamide |

15029-37-5 | 95% | 0.05g |

$39.0 | 2023-10-28 | |

| Enamine | EN008-7120-0.1g |

2-cyano-N-cyclopropylacetamide |

15029-37-5 | 95% | 0.1g |

$57.0 | 2023-10-28 | |

| abcr | AB373158-25g |

2-Cyano-N-cyclopropylacetamide, 95%; . |

15029-37-5 | 95% | 25g |

€1477.00 | 2025-02-17 |

2-cyano-N-cyclopropylacetamide 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

2. Book reviews

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

2-cyano-N-cyclopropylacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 15029-37-5 and Product Name: 2-cyano-N-cyclopropylacetamide

The compound with the CAS number 15029-37-5 and the product name 2-cyano-N-cyclopropylacetamide represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyano group and a cyclopropyl moiety in its molecular structure suggests a high degree of reactivity and versatility, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate heterocyclic structures and functional groups to enhance biological activity. The 2-cyano-N-cyclopropylacetamide molecule fits well within this trend, as its chemical composition allows for diverse interactions with biological targets. Specifically, the cyano group can participate in hydrogen bonding and coordinate with metal ions, while the cyclopropyl ring introduces steric constraints that can modulate binding affinities. These features make the compound a promising scaffold for designing new therapeutic agents.

One of the most compelling aspects of 2-cyano-N-cyclopropylacetamide is its potential in the development of small-molecule inhibitors targeting various diseases. Current research indicates that this compound exhibits inhibitory activity against several enzymes and receptors implicated in metabolic disorders, cancer, and inflammatory conditions. For instance, studies have shown that derivatives of 2-cyano-N-cyclopropylacetamide can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. By modulating the activity of these enzymes, 2-cyano-N-cyclopropylacetamide derivatives may offer therapeutic benefits in conditions like arthritis and cardiovascular diseases.

Moreover, the cyclopropyl group in 2-cyano-N-cyclopropylacetamide contributes to its stability under various physiological conditions, ensuring prolonged bioavailability. This characteristic is particularly important for drug candidates that require sustained action to achieve optimal therapeutic effects. Additionally, the cyano group can serve as a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For example, introducing additional substituents at this position can enhance binding affinity or alter metabolic pathways, thereby improving drug efficacy.

Recent advancements in computational chemistry have further enhanced our understanding of how 2-cyano-N-cyclopropylacetamide interacts with biological targets. Molecular docking simulations and quantum mechanical calculations have revealed that this compound can form stable complexes with proteins involved in disease pathways. These studies not only provide insights into the compound's mechanism of action but also guide the design of more potent analogs. By leveraging computational tools, researchers can predict structural modifications that will optimize binding interactions, leading to more effective drug candidates.

The synthesis of 2-cyano-N-cyclopropylacetamide presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce large quantities of this compound for research purposes. Techniques such as transition-metal catalysis and asymmetric synthesis have been particularly useful in constructing the cyclopropyl moiety with high enantioselectivity. These advancements not only improve efficiency but also reduce costs associated with production.

In conclusion, 2-cyano-N-cyclopropylacetamide, identified by its CAS number 15029-37-5, represents a promising candidate for pharmaceutical applications due to its unique structural features and biological activity. The combination of a cyano group and a cyclopropyl ring provides versatility in drug design, allowing for interactions with multiple biological targets. Ongoing research continues to explore its potential in treating various diseases, while advancements in synthetic chemistry make it more accessible for further development. As our understanding of this compound grows, so does its potential to contribute to innovative therapeutic solutions.

15029-37-5 (2-cyano-N-cyclopropylacetamide) 関連製品

- 108168-88-3(N-tert-Butyl-2-cyanoacetamide)

- 15029-36-4(2-Cyano-N-ethylacetamide)

- 52573-74-7(2-Cyano-N-(propan-2-yl)acetamide)

- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)

- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)

- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)

- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)

- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)